1h-Benzo[g]indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[g]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAGHUBILRENEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616315 | |
| Record name | 1H-Benzo[g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-41-0 | |
| Record name | 1H-Benzo[g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Benzo G Indazole and Its Derivatives
Cascade and One-Pot Synthetic Approaches
Cascade and one-pot reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules like benzo[g]indazoles. These strategies combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates, which saves time, reagents, and reduces waste.
Suzuki–Miyaura Coupling and Aldol (B89426) Condensation Cascade Reactions for Benzo[g]indazoles
A highly effective one-pot synthesis of benzo[g]indazole derivatives has been developed utilizing a cascade sequence involving a Suzuki–Miyaura coupling followed by an aldol condensation. thieme-connect.comresearchgate.netresearcher.life This methodology facilitates the construction of the tricyclic benzo[g]indazole core from readily available starting materials. thieme-connect.comresearchgate.net
The process typically involves the coupling of a substituted (3-bromopyrazol-4-yl)acetonitrile with a 2-formylphenylboronic acid. thieme-connect.com The reaction is catalyzed by a palladium system, such as Pd(OAc)2 with S-Phos as the ligand. thieme-connect.comresearchgate.netresearcher.lifethieme-connect.comthieme-connect.comthieme-connect.com This catalytic system demonstrates broad tolerance for various substituents on the 2-formylphenylboronic acid, leading to excellent yields of the desired benzo[g]indazole derivatives. thieme-connect.comresearchgate.netresearcher.lifethieme-connect.com The versatility of this method has been further demonstrated by its successful application in the synthesis of benzo[g]indazole-5-carbonitrile and pyrazolo[4,3-h]quinoline-5-carbonitrile derivatives by modifying the coupling partners. thieme-connect.comresearchgate.netthieme-connect.com
A key intermediate in an alternative approach is a phenanthrene (B1679779) derivative, which can also be synthesized through a one-pot Suzuki-Miyaura coupling and aldol condensation cascade. researchgate.net For instance, the reaction of methyl 2-bromophenylacetamide with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base generates a biaryl intermediate that undergoes in situ cyclization to yield the corresponding phenanthrene. researchgate.net This highlights the power of this cascade strategy in constructing complex polycyclic systems. researchgate.netresearchgate.net
Table 1: Examples of Benzo[g]indazole Derivatives Synthesized via Suzuki-Miyaura/Aldol Cascade
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| (3-Bromopyrazol-4-yl)acetonitrile | 2-Formylphenylboronic acid | Pd(OAc)2 / S-Phos | Benzo[g]indazole derivative | Excellent | thieme-connect.comthieme-connect.com |
| 3-Bromopyrazole-4-carbaldehyde (after borylation) | 2-Bromophenylacetonitrile | Pd(OAc)2 / S-Phos | Benzo[g]indazole-5-carbonitrile | 83% | thieme-connect.com |
| 3-Bromopyrazole-4-carbaldehyde (after borylation) | 2-Bromo-4-fluorophenylacetonitrile | Pd(OAc)2 / S-Phos | Fluoro-substituted Benzo[g]indazole-5-carbonitrile | 78% | thieme-connect.com |
| Isoindolin-1-one (B1195906) | 2-Formylphenylboronic acid | Palladium catalyst | Phenanthrene lactam | High | researchgate.netresearchgate.net |
Palladium-Catalyzed One-Pot Strategies for Tricyclic Scaffolds
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including tricyclic scaffolds related to benzo[g]indazole. thieme-connect.comcnr.it These one-pot strategies often involve multiple palladium-catalyzed transformations, such as C-H activation, cross-coupling reactions, and cyclizations, to rapidly build molecular complexity. cnr.itmdpi.com
For example, a direct, one-pot synthesis of phenanthrene lactams has been achieved through a Suzuki-Miyaura coupling/aldol condensation cascade reaction of isoindolin-1-one with 2-formylphenylboronic acid. researchgate.net This approach has proven effective for producing various natural aristolactams. researchgate.net Another innovative one-pot method for synthesizing tricyclic indolizines is catalyzed by a bicyclic imidazole-alcohol. This process involves an aqueous Morita–Baylis–Hillman reaction followed by intramolecular cyclization and dehydration. rsc.org
Furthermore, palladium-catalyzed intramolecular C-H bond activation of 1-(2-halobenzyl)pyrazoles has been developed for the efficient synthesis of pyrazolo[5,1-a]isoindoles. researchgate.net The presence of lithium chloride (LiCl) was found to be crucial in these reactions to prevent further C-H activation at the C-3 position of the pyrazole (B372694) ring. researchgate.net The development of sequential palladium-catalyzed reactions, such as Heck-Suzuki, Heck-Heck, and Heck-Sonogashira couplings, has enabled the efficient synthesis of unsymmetrically substituted arenes from aryl dihalides in a one-pot fashion. mdpi.com These advanced methodologies highlight the versatility of palladium catalysis in constructing diverse tricyclic heterocyclic scaffolds. cnr.itmdpi.com
Cyclization and Annulation Strategies
Cyclization and annulation reactions are fundamental strategies for the construction of the benzo[g]indazole ring system. These methods involve the formation of one or more rings in a single or sequential step, often from acyclic or simpler cyclic precursors.
Reaction of α,β-Unsaturated Ketones with Hydrazines
A prevalent and widely utilized method for synthesizing the core structure of benzo[g]indazoles and their partially saturated analogues involves the reaction of α,β-unsaturated ketones with hydrazines. researchgate.netnih.govcsic.es This approach is particularly effective for the synthesis of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives. researchgate.netnih.govcsic.esresearchgate.net
The synthesis typically begins with the Claisen-Schmidt condensation of a tetralone with an aromatic aldehyde to form a benzylidene tetralone, which is an exocyclic α,β-unsaturated ketone. nih.govcsic.esresearchgate.net The subsequent cyclocondensation of this intermediate with hydrazine (B178648) hydrate (B1144303), often in a solvent like acetic acid, leads to the formation of the tricyclic pyrazole ring system. researchgate.netnih.govcsic.esresearchgate.net This reaction can produce a diastereomeric mixture of N-acetylated trans and cis isomers, which can often be separated by chromatography. researchgate.netnih.gov The stereochemistry of the resulting products can be elucidated using NMR techniques such as NOE and NOESY experiments. researchgate.net
This synthetic route has been successfully employed to create a variety of substituted benzo[g]indazoles, including those with nitro and amino groups, which have shown potential as antiproliferative and antibacterial agents. nih.gov The versatility of this method is further demonstrated by its application in the synthesis of ferroceno[g]indazoles through a thiosemicarbazide-mediated cyclization of chalcone (B49325) precursors. sci-hub.se
Table 2: Synthesis of Tetrahydro-2H-benzo[g]indazoles from α,β-Unsaturated Ketones
| α,β-Unsaturated Ketone | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Exocyclic α,β-unsaturated ketone | Hydrazine | Hot acetic acid | Diastereomeric mixture of N-acetylated trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | researchgate.net |
| Benzylidene tetralones | Hydrazine hydrate | Acetic acid, reflux | Mixture of diastereoisomers of substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | nih.govcsic.es |
| Arylidene derivatives of 1-tetralone | Hydrazine hydrate | Cyclocondensation | 3-(4-Substituted phenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | researchgate.net |
Lewis Acid Promoted Reactions for Fused Pyrazole Derivatives
Lewis acid catalysis offers a powerful tool for promoting the synthesis of fused pyrazole derivatives, including benzo[g]indazoles. thieme-connect.denih.govcapes.gov.brnih.gov These reactions often proceed under mild conditions and can provide high regioselectivity. nih.gov
One notable application is the Lewis acid-promoted reaction of cycloalkanones with hydrazones to synthesize 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles. nih.gov Another approach involves the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, which readily prepares a variety of pyrazole derivatives at ambient temperature with complete regioselectivity. nih.gov
Furthermore, a Lewis acid-promoted "coarctate" cyclization of 2-(phenylazo)benzonitrile derivatives has been shown to furnish the isoindazole (2H-indazole) ring system in good to excellent yields. capes.gov.brnih.gov This transformation provides an unusual yet effective route to this class of compounds. capes.gov.brnih.gov In some instances, Lewis acids can also be used to promote rearrangements. For example, treatment of spirocyclic pyrazole intermediates with a Lewis acid can induce a thieme-connect.comresearchgate.net-alkyl shift to afford ring-expanded fused pyrazoles. thieme-connect.de The choice of Lewis acid can be critical to the success and selectivity of these transformations.
Oxidative Cyclocondensation and Electrophilic Hydroarylation
Oxidative cyclocondensation and electrophilic hydroarylation represent another sophisticated strategy for the synthesis of benzo[g]indazoles. researchgate.netscispace.com This approach often involves a tandem process where two key bond-forming events occur sequentially in a single operation. researchgate.net
A notable example is the reaction of o-alkynylarene chalcones with hydrazines in the presence of iodine. researchgate.net This transformation proceeds through a tandem oxidative cyclocondensation followed by an electrophilic hydroarylation to yield 1H-benzo[g]indazoles. researchgate.netscispace.com The methodology has also been successfully applied to quinoline-based chalcones, affording the corresponding quinoline-fused benzo[g]indazoles. researchgate.net
In a related strategy, a gold-catalyzed three-component annulation and cyclization cascade of an alkyne, a hydrazine derivative, and an aldehyde can produce 2,3-dihydrobenzo[g]indazole derivatives. kyoto-u.ac.jp Subsequent aromatization of the dihydropyrazole ring can be achieved through treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). kyoto-u.ac.jp Another approach involves the intramolecular hydroarylation of an alkyne, catalyzed by a gold complex, to form the benzo[g]indazole scaffold. kyoto-u.ac.jp These methods highlight the utility of oxidative and electrophilic cyclization strategies in accessing the benzo[g]indazole core.
[3+2] Annulation from Arynes and Hydrazones
The construction of the 1H-indazole framework can be efficiently achieved through a [3+2] annulation reaction involving arynes and hydrazones. acs.orgorganic-chemistry.org This method offers a versatile approach to a wide array of substituted indazoles under mild reaction conditions. acs.orgnih.gov The specific outcome of the reaction is highly dependent on the type of hydrazone used as the substrate. acs.orgorganic-chemistry.org
Two primary pathways have been developed based on the hydrazone precursor:
From N-Tosylhydrazones : When N-tosylhydrazones react with arynes, they yield 3-substituted indazoles. acs.orgorganic-chemistry.org This transformation can proceed through two different mechanisms: one involves the in situ generation of diazo compounds which then undergo a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.orgorganic-chemistry.org An alternative pathway is a direct annulation followed by an elimination process. acs.orgnih.gov
From N-Aryl/Alkylhydrazones : The reaction of N-aryl or N-alkylhydrazones with arynes leads to the formation of 1,3-disubstituted indazoles. acs.orgorganic-chemistry.org This process is believed to occur via an annulation step followed by oxidation. acs.orgnih.gov
The reactions are typically facilitated by a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN). organic-chemistry.org This methodology can accommodate a variety of substituents, including aryl and vinyl groups, although reactions with alkyl groups have been found to be less successful, resulting in lower yields. acs.orgnih.gov
| Hydrazone Type | Key Reagents | Proposed Mechanism | Product Type | Reference |
|---|---|---|---|---|
| N-Tosylhydrazones | Aryne precursor, CsF/KF | Annulation/Elimination or via Diazo Intermediate | 3-Substituted Indazoles | acs.org, organic-chemistry.org |
| N-Aryl/Alkylhydrazones | Aryne precursor, CsF/KF | Annulation/Oxidation | 1,3-Disubstituted Indazoles | acs.org, organic-chemistry.org |
Transition-Metal-Catalyzed C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis of complex heterocyclic structures, including the 1H-benzo[g]indazole core. nih.gov These methods offer high efficiency and atom economy by directly functionalizing otherwise inert C-H bonds, enabling the construction of the indazole ring system through various coupling and annulation strategies. nih.gov Catalysts based on rhodium, copper, and palladium have been prominently featured in these advanced synthetic transformations. nih.govnih.gov
Rhodium and copper catalysts are frequently employed, sometimes in tandem, to facilitate the C-H activation and subsequent C-N or N-N bond formations required for indazole synthesis.
A notable example is the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation. nih.gov In this process, ethyl benzimidates react with nitrosobenzenes to form 1H-indazoles. nih.gov The rhodium catalyst initiates C-H activation, while the copper co-catalyst is crucial for the subsequent steps of the cascade. nih.gov This dual catalytic system demonstrates good tolerance for various functional groups on both substrates, affording products in moderate to high yields. nih.gov
Rhodium(III) has also been used independently to catalyze a double C-H activation of aldehyde phenylhydrazones. nih.gov This intramolecular oxidative C–H/C–H cross-coupling provides a direct route to functionalized 1H-indazoles. nih.gov The reaction proceeds through a C(aryl)–H metalation, followed by a C(aldehyde)–H insertion and reductive elimination sequence. nih.gov
Copper catalysis is particularly vital for N-N bond formation. nih.gov For instance, Cu(OAc)₂ can mediate N-N bond formation using molecular oxygen as the sole oxidant. nih.gov Copper has also been used to catalyze the cross-coupling of benzylic C-H bonds with N-H azoles, including indazoles, showcasing its utility in forming C-N bonds under oxidative conditions. nih.gov
| Catalytic System | Substrates | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Rh(III)/Cu(II) | Ethyl Benzimidates + Nitrosobenzenes | Sequential C-H Activation and Intramolecular Annulation | 1H-Indazoles | nih.gov |
| Rh(III) | Aldehyde Phenylhydrazones | Intramolecular Oxidative C-H/C-H Cross-Coupling | Functionalized 1H-Indazoles | nih.gov |
| Cu(OAc)₂ | o-haloaryl N-tosylhydrazones | N-N Bond Formation | 1H-Indazoles | nih.gov |
A convergent and innovative strategy for synthesizing indazoles involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.govacs.org This method constructs the benzo portion of the benzo[g]indazole system onto a pre-existing pyrazole ring by functionalizing the C-H bonds of the heterocycle. nih.govacs.org
The reaction, typically catalyzed by Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand like P(tBu)₃·HBF₄, allows for the creation of polysubstituted indazoles. nih.gov This approach is particularly useful for synthesizing tetraarylindazoles, which have shown potential as novel fluorophores, thereby enabling the modulation of photochemical properties by varying the substituents on the newly formed benzene (B151609) ring. nih.govacs.org The use of readily available pyrazoles instead of more complex benzenoid precursors makes this a highly practical synthetic route. nih.govacs.org In some variations, 4-bromopyrazoles have been used as substrates, where the bromine atom facilitates the initial oxidative addition step in the catalytic cycle. mdpi.comresearchgate.net
| Pyrazole Substrate | Alkyne Substrate | Catalyst System | Significance | Reference |
|---|---|---|---|---|
| Substituted Pyrazoles | Internal Alkynes | Pd(OAc)₂/P(tBu)₃·HBF₄ | Convergent synthesis of polysubstituted and fluorescent indazoles. | nih.gov, nih.gov |
| 4-Bromopyrazoles | Internal Alkynes | Palladium Catalyst | Bromine facilitates oxidative addition step. | mdpi.com, researchgate.net |
In a sophisticated application of palladium catalysis, complex fused ring systems can be assembled through an orchestrated cascade of C-H activation events. nih.gov One such process is the synthesis of dihydrobenzo[e]indazole derivatives through a sequential triple C–H activation reaction. nih.gov
This cascade begins with a pyrazole-directed C(sp³)–H arylation of a pendant tert-butyl group with an aryl iodide. nih.govacs.org This step is notable as it represents a rare example of a pyrazole, a relatively weak coordinating group, directing the activation of a strong C(sp³)–H bond. nih.gov Following this initial arylation, an amide directing group on the substrate orchestrates an intramolecular dual C-H activation-cyclization, leading to the final fused cyclopentane (B165970) ring. nih.gov The reaction is catalyzed by Pd(II) compounds, such as Pd(OTf)₂(MeCN)₄, and demonstrates how competing C-H activation pathways can be harnessed to build molecular complexity with high step economy. nih.gov This method provides facile access to functionally rich, three-dimensional structures valuable in medicinal chemistry. nih.gov
| Reaction Type | Key Features | Catalyst | Product | Reference |
|---|---|---|---|---|
| Sequential Triple C-H Activation | Pyrazole-directed C(sp³)-H arylation followed by amide-directed cyclization. | Pd(II) salts (e.g., Pd(OTf)₂(MeCN)₄) | Dihydrobenzo[e]indazole derivatives | nih.gov, nih.gov |
Palladium-Mediated Oxidative Benzannulation of Pyrazoles
Green Chemistry and Sustainable Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing benzo[g]indazole derivatives. ajrconline.orgrasayanjournal.co.in These approaches aim to reduce reaction times, minimize waste, and use less hazardous solvents and reagents. ajrconline.org Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique in this domain. ajrconline.orgrasayanjournal.co.in
Microwave irradiation has been successfully applied to the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole derivatives, offering significant advantages over conventional heating methods. researchgate.net This technology dramatically reduces reaction times and often leads to cleaner product formation and improved yields, sometimes as high as 91-95% without the need for chromatographic purification. researchgate.net
One reported protocol describes the synthesis from novel enaminones, which are themselves prepared under catalyst-free conditions. researchgate.net The key cyclization step is performed under microwave irradiation in polyethylene (B3416737) glycol (PEG-400), which serves as an efficient and recyclable reaction medium, eliminating the need for volatile organic co-solvents. researchgate.net This approach not only accelerates the reaction but also aligns with green chemistry principles by using a biodegradable solvent. researchgate.net The rapid and efficient nature of microwave-assisted synthesis makes it a valuable tool for the rapid generation of libraries of indazole-based compounds for further study. rasayanjournal.co.inajrconline.org
| Method | Reaction Conditions | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | PEG-400, Microwave Irradiation | Significantly Reduced | High (e.g., 91-95%) | Speed, Efficiency, Green Solvent | researchgate.net |
| Conventional Heating | Organic Solvents, Reflux | Longer Duration | Generally Lower | Standard procedure | ajrconline.org |
Polyethylene Glycol (PEG-400) Mediated Catalyst-Free Conditions
The quest for environmentally benign and efficient synthetic protocols has led to the exploration of alternative reaction media, with polyethylene glycol (PEG) emerging as a prominent green solvent. researchgate.net PEG-400, in particular, has garnered significant attention due to its biodegradability, low toxicity, thermal stability, and ability to be recycled. researchgate.netias.ac.in Its role often extends beyond that of a simple solvent, as it can also act as a phase transfer catalyst and promoter in various organic transformations, frequently obviating the need for traditional, and often toxic, metal catalysts. researchgate.netresearchgate.net In the context of this compound synthesis, PEG-400 has been successfully employed as a medium for catalyst-free reactions, offering high yields and simplified work-up procedures.
One notable advancement involves the microwave-assisted, catalyst-free synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives. researchgate.net This method utilizes the reaction of enaminones with hydrazine hydrate in PEG-400 under microwave irradiation. researchgate.net The protocol is lauded for its simplicity, rapid reaction times, and high yields, typically ranging from 91-95%, without the need for chromatographic purification. researchgate.net The use of PEG-400 as the reaction medium is crucial, and its effectiveness is highlighted by the fact that it can be recycled multiple times without a significant drop in its activity. researchgate.net
The general reaction scheme involves the condensation of a substituted 2-(aminomethylene)-3,4-dihydronaphthalen-1(2H)-one (enaminone) with a hydrazine derivative in PEG-400. The mixture is then subjected to microwave irradiation, which significantly accelerates the reaction rate.
Table 1: Synthesis of 4,5-dihydro-1H-benzo[g]indazole Derivatives via Microwave-Assisted PEG-400 Method researchgate.net
| Entry | Enaminone Substituent (R) | Hydrazine | Product | Yield (%) | Time (min) |
| 1 | Phenyl | Hydrazine hydrate | 3-Phenyl-4,5-dihydro-1H-benzo[g]indazole | 95 | 3 |
| 2 | 4-Chlorophenyl | Hydrazine hydrate | 3-(4-Chlorophenyl)-4,5-dihydro-1H-benzo[g]indazole | 94 | 3.5 |
| 3 | 4-Methoxyphenyl (B3050149) | Hydrazine hydrate | 3-(4-Methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole | 92 | 3 |
| 4 | 4-Nitrophenyl | Hydrazine hydrate | 3-(4-Nitrophenyl)-4,5-dihydro-1H-benzo[g]indazole | 91 | 4 |
Another application of PEG-400 in the synthesis of benzo[g]indazole derivatives involves the preparation of 2-cinnamoyl-benzo[g]indazoles. journalcra.com This method entails the reaction of 2-(substituted arylidene)-1-tetralones with cinnamoyl hydrazide in PEG-400, using a catalytic amount of acetic acid. journalcra.com This approach is characterized by its mild reaction conditions, efficient work-up, and shorter reaction times. journalcra.com
Table 2: Synthesis of 2-Cinnamoyl-benzo[g]indazole Derivatives in PEG-400 journalcra.com
| Entry | Arylidene Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-Cinnamoyl-3-phenyl-1H-benzo[g]indazole | 85 |
| 2 | 4-Chlorophenyl | 2-Cinnamoyl-3-(4-chlorophenyl)-1H-benzo[g]indazole | 88 |
| 3 | 4-Methoxyphenyl | 2-Cinnamoyl-3-(4-methoxyphenyl)-1H-benzo[g]indazole | 82 |
| 4 | 4-Nitrophenyl | 2-Cinnamoyl-3-(4-nitrophenyl)-1H-benzo[g]indazole | 80 |
The research findings underscore the versatility and efficacy of PEG-400 as a reaction medium for the synthesis of this compound and its derivatives. The catalyst-free nature of these methodologies, particularly when combined with microwave assistance, presents a significant step towards greener and more sustainable chemical processes. The high yields, reduced reaction times, and the recyclability of the solvent system make this an attractive alternative to conventional synthetic routes that often rely on volatile organic solvents and hazardous catalysts. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography stands as a cornerstone for the unambiguous determination of the three-dimensional structure of 1H-benzo[g]indazole systems in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding their chemical behavior and potential applications.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline compounds. For benzo[g]indazole derivatives, SC-XRD studies have been instrumental in confirming their molecular connectivity and stereochemistry. For instance, the crystal structure of bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) nitrate (B79036), [Ag(N2C11H10)2]NO3, was determined using this technique. scirp.org The analysis revealed that the silver center is coordinated to two nitrogen atoms from two 4,5-dihydro-1H-benzo[g]indazole molecules, forming a cationic complex. scirp.org The bulk structure is stabilized by various intermolecular interactions, including N–H···O, C–H···π, Ag···π, and Ag···O interactions, which create a pseudo-helical network. scirp.orgscispace.com
In another example, the molecular structure of a 3-substituted indazole derivative was elucidated, showing specific torsion angles and puckering parameters for the six-membered ring. mdpi.com These detailed structural parameters are vital for understanding the conformational preferences of the molecule. The supramolecular organization of perfluorinated 1H-indazoles has also been shown to be dependent on the length of the perfluoroalkyl chain, with structures ranging from catemers to stacks of dimers. rsc.org
| Parameter | Value researchgate.net |
| Empirical formula | C22H20AgN5O3 |
| Formula weight | 522.30 |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 22.110(3) |
| b (Å) | 10.155(1) |
| c (Å) | 10.375(1) |
| β (°) | 97.041(3) |
| Volume (ų) | 2311.3(5) |
| Z | 4 |
When single crystals of sufficient quality cannot be obtained, powder X-ray diffraction (PXRD) coupled with Rietveld refinement serves as a powerful alternative for structural elucidation. scirp.orguni-saarland.de This method was successfully employed to determine the crystal structure of bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) hexafluorophosphate (B91526), [Ag(N2H10C11)2]PF6. scirp.orgscilit.com The analysis of the powder diffraction data revealed that the complex salt crystallizes in the triclinic space group P-1. scirp.orgscilit.comscirp.org The silver atom is coordinated to two nitrogen atoms from the 4,5-dihydro-1H-benzo[g]indazole ligands, resulting in a centrosymmetric complex cation with a linear coordination geometry. scirp.orgscilit.com The crystal packing is stabilized by N-H···F and C-H···F hydrogen bonds, as well as Ag···F and Ag···π interactions. scirp.orgscilit.com
| Parameter | Value scirp.orgscilit.com |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.776 |
| b (Å) | 8.676 |
| c (Å) | 9.226 |
| α (°) | 69.27 |
| β (°) | 89.86 |
| γ (°) | 74.50 |
| Volume (ų) | 558.02 |
| Z | 1 |
Single Crystal X-ray Diffraction Analysis of Benzo[g]indazole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound derivatives in solution and the solid state. It provides detailed information about the chemical environment of individual atoms, enabling the differentiation of isomers and the study of dynamic processes such as tautomerism.
Multinuclear NMR studies, particularly involving ¹H, ¹³C, and ¹⁵N nuclei, are crucial for distinguishing between different tautomeric and regioisomeric forms of benzo[g]indazoles. austinpublishinggroup.comacs.org The chemical shifts of these nuclei are highly sensitive to the electronic environment, which changes significantly between tautomers. cdnsciencepub.comnih.gov For instance, in N-unsubstituted indazoles, the position of the tautomeric equilibrium can be determined by analyzing the ¹³C and ¹⁵N NMR spectra. austinpublishinggroup.comcdnsciencepub.com Theoretical calculations, such as the GIAO method, are often used in conjunction with experimental data to provide a sound basis for the observed chemical shifts. acs.orgnih.gov The ¹H NMR spectrum of a silver complex of 4,5-dihydro-1H-benzo[g]indazole showed distinct signals for the protons of the pyrazole (B372694) and cyclohexane (B81311) rings, confirming the coordination of the ligand to the metal center. researchgate.net
| Carbon | 1H-Indazole cdnsciencepub.com | This compound cdnsciencepub.com |
| C3 | 134.8 | 133.5 |
| C3a | 121.2 | 120.5 |
| C4 | 120.9 | 123.6 |
| C5 | 121.2 | 124.9 |
| C6 | 126.8 | 126.0 |
| C7 | 109.9 | 119.0 |
| C7a | 140.2 | - |
| C5a | - | 128.7 |
| C9b | - | 139.7 |
| C9a | - | 129.5 |
| C8 | - | 120.7 |
| C9 | - | 124.9 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms and determining the stereochemistry of benzo[g]indazole derivatives. ipb.ptsdsu.eduyoutube.com
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are connected through chemical bonds. sdsu.edulongdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H connectivities. sdsu.eduslideshare.net
These techniques have been applied to assign the structural and stereochemical features of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives. csic.es For example, the 2D NOESY spectrum was used to assign the relative stereochemistry of diastereoisomers by observing the Nuclear Overhauser Effect (NOE) between specific protons. csic.es
Solid-state NMR, particularly using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, provides valuable information about the structure and dynamics of benzo[g]indazoles in the solid state. cdnsciencepub.com This method is especially useful for studying polymorphism and for characterizing materials that are insoluble or for which single crystals cannot be obtained.
¹³C CP/MAS NMR studies have been used to investigate the tautomerism of pyrazoles and indazoles in the solid state, where typically only one tautomer is observed. cdnsciencepub.com The chemical shifts in the solid-state spectrum can be correlated with the conformation of the molecule, as determined by X-ray diffraction. cdnsciencepub.comnih.gov For instance, the conformation of an aryl group in a pyrazole derivative deduced from ¹³C CP/MAS was found to be consistent with that observed in the single crystal structure. cdnsciencepub.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Advanced Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Complexation
Advanced Infrared (IR) spectroscopy is a critical tool for elucidating the structural features of this compound and its derivatives by analyzing their molecular vibrations. The IR spectrum provides a unique fingerprint, revealing the presence of specific functional groups and offering insights into bonding environments. Studies on the closely related compound, 4,5-dihydro-1H-benzo[g]indazole, provide significant insight into the vibrational characteristics of the benzo[g]indazole framework.
Research on 4,5-dihydro-1H-benzo[g]indazole shows characteristic absorption bands that can be assigned to specific vibrational modes. scispace.comscirp.org The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3159-3062 cm⁻¹. scispace.com Bands corresponding to the C-H stretching of both saturated and unsaturated carbons appear between 2953 cm⁻¹ and 2832 cm⁻¹. scirp.org Furthermore, vibrations associated with the C=N bond of the pyrazole unit and the C=C bonds of the aromatic system are found in the 1618-1540 cm⁻¹ range. scispace.com
IR spectroscopy is also instrumental in analyzing the complexation of this compound derivatives with metal ions. When 4,5-dihydro-1H-benzo[g]indazole coordinates with a silver(I) ion, a notable shift in the N-H stretching vibration is observed. The band shifts to a higher frequency of approximately 3410 cm⁻¹, indicating that coordination with the metal ion increases the IR activity of the N-H group. arkat-usa.org This shift confirms the involvement of the pyrazole nitrogen atom in the coordination complex, demonstrating how IR analysis can elucidate the structural dynamics of complex formation. arkat-usa.org
A summary of key IR vibrational modes observed for 4,5-dihydro-1H-benzo[g]indazole and its silver(I) complex is presented below.
| Vibrational Mode | Wavenumber (cm⁻¹) - Free Ligand | Wavenumber (cm⁻¹) - Silver(I) Complex | Reference |
| N-H Stretch (Pyrazole) | 3159 - 3062 | ~3410 | scispace.com, arkat-usa.org |
| C-H Stretch (Saturated/Unsaturated) | 2947 - 2897 | 2953 - 2832 | scispace.com, arkat-usa.org |
| C=N and C=C Stretch | 1585 - 1540 | 1618 - 1543 | scispace.com |
This table is based on data for the analogous compound 4,5-dihydro-1H-benzo[g]indazole.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise determination of its molecular weight and valuable information about its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₈N₂, corresponding to a calculated molecular weight of approximately 168.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern of a molecule under mass spectrometry, typically using techniques like Electron Ionization (EI), provides a structural fingerprint. While specific fragmentation data for this compound is not widely published, analysis of the parent compound, 1H-indazole, offers significant insight. Upon ionization, the indazole molecular ion and its protonated form undergo characteristic fragmentation. A primary fragmentation pathway for protonated and cationic indazole is the loss of a hydrogen cyanide (HCN) unit, resulting in fragment ions at m/z 92 and 91, respectively. mpg.de This cleavage is a common feature in the mass spectra of nitrogen-containing heterocyclic compounds.
Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are often employed to minimize fragmentation. researchgate.net These methods are particularly useful for ensuring the observation of the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻), which is crucial for unambiguous molecular weight determination, especially for molecules that are prone to extensive fragmentation under EI conditions. researchgate.net For complex indazole derivatives, such as indazole-3-carboxamides, the fragmentation is directed by the substituents, with cleavages often occurring at the bonds connecting the substituent to the indazole core. fxcsxb.com
The table below details the characteristic fragmentation of the parent compound, 1H-Indazole, under mass spectrometry.
| Precursor Ion (m/z) | Formula of Precursor | Ionization Mode | Key Fragment Ion (m/z) | Neutral Loss | Reference |
| 118 | [C₇H₆N₂]⁺ | EI | 91 | HCN | mpg.de |
| 119 | [C₇H₇N₂]⁺ | ESI | 92 | HCN | mpg.de |
This table is based on data for the parent compound 1H-Indazole.
Reaction Mechanisms and Reactivity Studies of 1h Benzo G Indazole
Detailed Mechanistic Pathways in Benzo[g]indazole Synthesis
The formation of the 1H-benzo[g]indazole scaffold can be achieved through several sophisticated mechanistic pathways, each involving unique intermediates and reaction cascades.
Cascade reactions provide an efficient route to this compound derivatives by combining multiple bond-forming events in a single pot. One notable example is a cascade sequence involving a Suzuki–Miyaura coupling followed by an Aldol (B89426) condensation. thieme-connect.comresearchgate.net This one-pot synthesis utilizes a palladium catalyst and a base to first couple a suitable pyrazole (B372694) precursor with a 2-formylphenylboronic acid, creating a biaryl intermediate. researchgate.net This intermediate then undergoes an in situ intramolecular Aldol condensation, leading to cyclization and the formation of the final benzo[g]indazole structure. researchgate.net The title compound of one study, C46H26N2O7·1.5CH3CN, was identified as the product of an aldol condensation of bindone (B167395) with indazole-3-carbaldehyde, which was followed by a double intermolecular cyclization. iucr.org
Other cascade processes for constructing the broader indazole framework involve the reaction of N-nitrosoanilines with diazo compounds. rsc.org These reactions proceed through a nitroso-directed C–H bond alkylation, followed by nucleophilic addition of an enol onto the nitroso group, and subsequent ring-opening and dehydrogenation to yield the indazole N-oxide product. rsc.org Another cascade approach involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a nucleophile under basic conditions. whiterose.ac.uk A proposed mechanism suggests an initial oxygen transfer and elimination to form a nitroso intermediate, which is then captured intramolecularly by an imino group to form the indazole ring. whiterose.ac.uk
Transition-metal-catalyzed C-H activation has become a powerful tool for synthesizing indazole derivatives. Rhodium(III)-catalyzed reactions are particularly prominent in this area. nih.govmdpi.com A common pathway involves the reaction of imidates with nitrosobenzenes, facilitated by a synergistic Rh(III)/Cu(II) catalytic system. nih.govacs.org The proposed mechanism begins with the coordination of the imidate to the Rh(III) catalyst, followed by C-H activation to form a five-membered rhodacycle intermediate. nih.govacs.org This key intermediate then undergoes migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, forming a six-membered rhodacycle. nih.gov Subsequent steps lead to the formation of the N-N bond and the indazole product under redox-neutral conditions. mdpi.comacs.org
Similarly, rhodium(III) catalysis enables the formal [4+1] annulation of azobenzenes with aldehydes. acs.org The azo group directs the ortho-C-H activation, leading to a reversible addition across the aldehyde's C=O bond to form an alcohol intermediate. acs.org This is followed by a cyclative capture, where the hydroxyl group acts as a leaving group, and subsequent aromatization to yield N-aryl-2H-indazoles. acs.org The use of removable aryl groups on the azobenzene (B91143) has been developed to allow for the synthesis of N-unsubstituted indazoles. acs.org
| Catalyst System | Reactants | Key Intermediate | Reference |
| Rh(III)/Cu(II) | Imidates + Nitrosobenzenes | Rhodacyclic imidate complex | nih.gov, acs.org |
| Rh(III) | Azobenzenes + Aldehydes | Alcohol from C-H addition | acs.org |
| Rh(III)/Cu(II)/Ag(I) | N-H-Imidates | Not specified | nih.gov |
An efficient synthesis of 1H-benzo[g]indazoles has been developed utilizing a sequence that hinges on propargyl-allenyl isomerization and a 6π-electrocyclization. researchgate.netresearchgate.net This pathway typically starts from Morita-Baylis-Hillman (MBH) adducts. researchgate.netresearchgate.net The process involves a sequential copper-catalyzed alkynylation, a one-pot pyrazole synthesis, followed by the crucial propargyl-allenyl isomerization. researchgate.netresearchgate.net The final, ring-forming step is a 6π-electrocyclization that involves two aromatic π-bonds and an allenyl π-bond to construct the benzo[g]indazole system. researchgate.netacs.org The generation of versatile allene (B1206475) intermediates from readily available propargyl substrates is a key advantage of this strategy. researchgate.netresearchgate.net
Palladium-catalyzed intramolecular amination of aryl halides is a well-established method for forming the indazole ring system. researchgate.net This reaction involves the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. researchgate.net The use of chelating phosphine (B1218219) ligands like rac-BINAP or dppf with a palladium source and a base such as Cs2CO3 is effective for this transformation. researchgate.net The process is sensitive to the purity of the starting hydrazone, as impurities can inhibit the cyclization. researchgate.net
Copper-catalyzed intramolecular cyclization of 2-halobenzohydrazides also provides access to 1-alkyl- or 1-aryl-1H-indazol-3(2H)-ones. thieme-connect.de More recently, metal-free approaches have been developed. unl.edu An electrochemical method for synthesizing 1H-indazoles involves the anodic oxidation of a hydrazone substrate, assisted by hexafluoroisopropanol (HFIP). unl.edu This generates an N-centered radical that undergoes intramolecular cyclization, followed by further oxidation and deprotonation to yield the aromatic indazole product, with hydrogen gas evolving at the cathode. unl.edu
Propargyl-Allenyl Isomerization and Electrocyclization Processes
Tautomeric Equilibria and Regioselectivity
The indazole ring system exhibits annular tautomerism, with the nitrogen-bound proton existing at either the N1 or N2 position. beilstein-journals.org This equilibrium is fundamental to the reactivity and regioselectivity observed in reactions of this compound.
For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netbeilstein-journals.orgchemicalbook.combeilstein-journals.org This preference is attributed to the aromatic, benzenoid structure of the 1H-form, whereas the 2H-tautomer possesses a less stable quinoid structure. researchgate.net Computational studies and experimental data confirm the greater stability of the 1H-indazole tautomer. rsc.orgthieme-connect.de The energy difference between the two tautomers is generally small, allowing for their interconversion without a significant energy barrier. connectjournals.com
The alkylation of unsubstituted indazoles often yields a mixture of N1 and N2-substituted products, with the N1-isomer considered the thermodynamic product and the N2-isomer the kinetic product. connectjournals.com However, the regioselectivity of these reactions is highly dependent on reaction conditions, substituents on the indazole ring, and the nature of the electrophile. beilstein-journals.orgbeilstein-journals.org For instance, N-alkylation with certain reagents under conditions that allow for equilibration favors the more stable N1-substituted product. beilstein-journals.orgbeilstein-journals.org
Theoretical calculations have quantified the stability difference between the tautomers. While specific data for benzo[g]indazole is less common, studies on the parent indazole provide a strong model.
| Method | Energy Difference (1H vs. 2H) | Note | Reference |
| MP2/cc-pVTZ | 13.6 kJ·mol⁻¹ | 1H is more stable | researchgate.net |
| MP2/6-31G** | 3.6 kcal·mol⁻¹ (15.1 kJ·mol⁻¹) | 1H is more stable | rsc.org |
| B3LYP/6-31G* | 21.4 kJ·mol⁻¹ | 1H is more stable | researchgate.net |
| G2 | 20.3 kJ·mol⁻¹ | 1H is more stable | researchgate.net |
| DFT (at 50 °C) | 3.1 kcal·mol⁻¹ (13.0 kJ·mol⁻¹) | For methyl 5-bromo-1H-indazole-3-carboxylate, favoring the N1 tautomer | beilstein-journals.org |
Substituents can, in some cases, shift the tautomeric equilibrium. Theoretical studies have predicted that certain substitution patterns, particularly with strong electron-withdrawing groups like -NO2, could potentially make the 2H-tautomer more stable than the 1H-tautomer. scispace.com
Factors Governing Regioselective N-Alkylation and N-Acylation
The alkylation and acylation of the this compound scaffold, like its parent 1H-indazole, are characterized by a competition between reaction at the N-1 and N-2 positions. The indazole ring possesses two nitrogen atoms with distinct electronic environments, leading to the potential formation of two regioisomers upon N-substitution. The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.org Consequently, N-1 substituted products are often the thermodynamically favored isomers, while N-2 substituted products are typically the result of kinetically controlled reactions. researchgate.netconnectjournals.com The regiochemical outcome of these reactions is governed by a delicate interplay of several factors, including the choice of base and solvent, the nature of the electrophilic reagent, and the electronic properties of substituents on the benzo[g]indazole core. beilstein-journals.org
Influence of Reaction Conditions:
The selection of the base and solvent system is critical in directing the regioselectivity of N-alkylation. Under basic conditions, deprotonation of the N-H bond generates an indazolide anion, which is then attacked by the electrophile. The solvent can influence the solvation of this anion and the counter-ion, thereby affecting the relative nucleophilicity of the N-1 and N-2 positions. For instance, studies on the related 1H-indazole system have shown that solvent choice can significantly alter the N-1/N-2 product ratio. beilstein-journals.org The use of sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common method, though it often yields mixtures of isomers. beilstein-journals.orgnih.gov For example, the alkylation of 6-fluoro-1H-indazole with 4-methoxybenzyl chloride in DMF using potassium carbonate (K2CO3) as the base resulted in an almost equal mixture of the N-1 and N-2 isomers. dergipark.org.tr In contrast, highly regioselective N-1 alkylation has been achieved through processes that allow for thermodynamic equilibration, favoring the more stable N-1 product. beilstein-journals.org
A specific example illustrating solvent-dependent regioselectivity on a precursor to the benzo[g]indazole system involves the reaction of 1-(dimethylamino)-2,4-bis(trifluoroacetyl)naphthalene with methylhydrazine. thieme-connect.de This reaction, which leads to the formation of a trifluoromethyl-substituted benzo[g]indazole, yields both N-1 and N-2 isomers, with the ratio being dependent on the solvent used. thieme-connect.de
Influence of the Electrophile:
The steric and electronic nature of the alkylating or acylating agent also plays a pivotal role. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom. DFT calculations on substituted indazoles have shown that the N-1 and N-2 partial charges and Fukui indices, which relate to the electron density and reactivity, can predict the site of alkylation. nih.gov Regioselective N-acylation is generally thought to favor the N-1 position, which can be rationalized by the isomerization of the initially formed N-2 acyl derivative to the thermodynamically more stable N-1 regioisomer. beilstein-journals.org
Influence of Substituents:
Electron-withdrawing or electron-donating groups on the benzene (B151609) portion of the benzo[g]indazole scaffold can significantly influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, such as nitro or carboxylate moieties, can alter the electron density distribution across the heterocyclic system. beilstein-journals.orgresearchgate.net For instance, research on C-7 substituted indazoles demonstrated that a nitro (NO2) or methyl carboxylate (CO2Me) group conferred excellent N-2 regioselectivity. beilstein-journals.org DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate suggest that a chelation mechanism involving the cesium counter-ion, the N-2 atom, and the C-3 ester group can favor the formation of N-1 substituted products. nih.gov
Table 1: Factors Influencing Regioselectivity of Indazole N-Alkylation
| Factor | Condition | Predominant Isomer | Rationale/Observation | Reference(s) |
|---|---|---|---|---|
| Control Type | Thermodynamic (e.g., equilibration) | N-1 | N-1 isomer is generally more stable. | beilstein-journals.orgconnectjournals.com |
| Control Type | Kinetic | N-2 | The N-2 lone pair is often more kinetically accessible. | researchgate.netconnectjournals.com |
| Base/Solvent | K2CO3 / DMF | Mixture (N-1 and N-2) | Standard basic conditions often lead to poor selectivity. | dergipark.org.tr |
| Base/Solvent | NaH / THF | N-1 (with specific substrates) | High N-1 selectivity observed with electron-deficient indazoles, possibly via cation coordination. | nih.gov |
| Substituents | Electron-withdrawing group at C7 | N-2 | Substituent effects can override general stability rules. | beilstein-journals.org |
| Precursor Reaction | Methylhydrazine with a naphthalene (B1677914) precursor | Mixture (N-1 and N-2) | Demonstrates solvent-dependent regioselectivity in benzo[g]indazole synthesis. | thieme-connect.de |
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[g]indazole Scaffold
The aromatic nature of the benzo[g]indazole system allows it to undergo both electrophilic and nucleophilic substitution reactions, enabling extensive functionalization of the core structure. The reactivity and regioselectivity of these transformations are dictated by the inherent electronic properties of the fused heterocyclic ring system.
Electrophilic Substitution:
Like other heteroaromatic compounds, the benzo[g]indazole nucleus is susceptible to electrophilic attack. chemicalbook.com Based on the behavior of the parent 1H-indazole, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are anticipated. chemicalbook.com In 1H-indazole, these reactions typically occur at the C3, C5, and C7 positions of the ring system, depending on the reaction conditions and the directing effects of existing substituents.
A powerful method for the controlled functionalization of the indazole scaffold involves metallation followed by quenching with an electrophile. This approach allows for the introduction of substituents at positions that may not be accessible through direct electrophilic substitution. For example, magnesiation of 4,5-dihydro-1H-benzo[g]indazole has been achieved using reagents like (2,2,6,6-tetramethylpiperidin-1-yl)magnesium chloride–lithium chloride, furnishing metallated intermediates in high yields that can subsequently react with various electrophiles. thieme-connect.de This demonstrates a viable pathway for introducing specific functional groups onto the benzo[g]indazole framework.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNA_r) on the benzo[g]indazole ring generally requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. thieme-connect.de These reactions typically involve the displacement of a leaving group, such as a halide, by a nucleophile. For instance, 1H-indazole can undergo substitution reactions with activated fluoroarenes that bear nitro or acyl groups, yielding mixtures of N-1 and N-2 aryl-substituted indazoles. thieme-connect.de
The synthesis of certain benzo[g]indazole derivatives inherently involves nucleophilic substitution. The reaction of 2,3-dichloro-1,4-naphthoquinone with substituted thiosemicarbazones proceeds via nucleophilic substitution of a chlorine atom to yield substituted this compound-4,9-diones. arkat-usa.org This highlights how the reactivity of a suitable precursor can be exploited to construct the fused indazole system.
Table 2: Examples of Substitution Reactions on Indazole and Benzo[g]indazole Scaffolds
| Reaction Type | Substrate/Precursor | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|---|
| Electrophilic | 1H-Indazole | Nitric Acid / Sulfuric Acid | Nitroindazoles | |
| Electrophilic | 1H-Indazole | Chlorine / Acid medium | Chloroindazoles | chemicalbook.com |
| Metallation/Electrophilic | 4,5-Dihydro-1H-benzo[g]indazole | (TMP)MgCl·LiCl, then Electrophile (E) | Functionalized dihydro-benzo[g]indazole | thieme-connect.de |
| Nucleophilic (SNA_r) | 1H-Indazole | Fluoroarenes with -NO2 or -COR groups | N-Aryl-indazoles | thieme-connect.de |
| Nucleophilic | 2,3-Dichloro-1,4-naphthoquinone | Substituted thiosemicarbazones | This compound-4,9-diones | arkat-usa.org |
Theoretical and Computational Chemistry Studies of 1h Benzo G Indazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for studying the electronic and structural properties of indazole derivatives. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable yet accurate framework for examining various molecular characteristics.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO and LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com
In computational studies of silver(I) complexes with 4,5-dihydro-1H-benzo[g]indazole, the HOMO and LUMO have been identified and their energies calculated. For the complex [Ag(N₂C₁₁H₁₀)₂]NO₃, DFT calculations revealed 332 molecular orbitals, with the HOMO at -129.85 Kcal/mol and the LUMO at -37.71 Kcal/mol. scirp.orgscispace.com Similarly, for the complex [Ag(N₂H₁₀C₁₁)₂]PF₆, the HOMO energy was found to be -144.79 kcal/mol and the LUMO energy was -42.48 kcal/mol. scirp.org The distribution of these orbitals is also significant; for instance, in the nitrate (B79036) complex, the Ag⁺ cation and the nitrate ion contribute significantly to the HOMO, whereas the 4,5-dihydro-1H-benzo[g]indazole ligands make major contributions to the LUMO. scirp.org The HOMO orbitals are typically delocalized over the entire molecule, while the LUMOs are often concentrated on the electron acceptor parts of the structure. researchgate.net
| Complex | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | Energy Gap (kcal/mol) |
|---|---|---|---|
| [Ag(N₂C₁₁H₁₀)₂]NO₃ | -129.85 scirp.orgscispace.com | -37.71 scirp.orgscispace.com | 92.14 |
| [Ag(N₂H₁₀C₁₁)₂]PF₆ | -144.79 scirp.org | -42.48 scirp.org | 102.31 |
Global Reactivity Descriptors: Chemical Potential and Electrophilicity Index
The chemical potential (μ) indicates the tendency of electrons to escape from a system; a higher chemical potential suggests lower stability and higher reactivity. scirp.orgscirp.org Chemical hardness (η) is a measure of resistance to change in electron distribution, with higher values indicating greater stability and lower reactivity. scirp.orgscirp.org The global electrophilicity index (ω) quantifies the energy stabilization when a system acquires additional electronic charge from the environment. scirp.orgscirp.org
For the bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) nitrate complex, these descriptors have been calculated, providing insights into its stability and reactivity profile. scispace.com Similarly, for the hexafluorophosphate (B91526) analogue, the calculated values were: I = 144.79 kcal/mol, A = 42.48 kcal/mol, μ = -93.64 kcal/mol, η = 51.16 kcal/mol, S = 0.00977 mol/kcal, and ω = 85.70 kcal/mol. scirp.org
| Global Reactivity Descriptor | Value for [Ag(N₂C₁₁H₁₀)₂]NO₃ scispace.com | Value for [Ag(N₂H₁₀C₁₁)₂]PF₆ scirp.org |
|---|---|---|
| Ionization Potential (I) (kcal/mol) | 129.85 | 144.79 |
| Electron Affinity (A) (kcal/mol) | 37.71 | 42.48 |
| Chemical Potential (μ) (kcal/mol) | -83.78 | -93.64 |
| Chemical Hardness (η) (kcal/mol) | 46.07 | 51.16 |
| Chemical Softness (S) (mol/kcal) | 0.01 | 0.00977 |
| Electrophilicity Index (ω) (kcal/mol) | 76.18 | 85.70 |
Optimized Molecular Geometries and Conformational Preferences
DFT calculations are widely used to determine the optimized molecular geometry of molecules, providing detailed information on bond lengths and angles. core.ac.ukmdpi.comresearchgate.net These theoretical structures can then be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. For a silver(I) complex of 4,5-dihydro-1H-benzo[g]indazole, DFT calculations at the B3LYP/LanL2DZ level have been used to obtain the optimized structure in the gas phase. scirp.org While there is generally good agreement, some discrepancies between the calculated and experimental geometries can arise due to the calculations being performed on an isolated molecule in the gas phase, neglecting intermolecular interactions present in the crystal lattice. core.ac.uk Conformational searches using molecular mechanics followed by DFT optimizations are also employed to identify the most stable conformers of flexible molecules. mdpi.com
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.netcyberleninka.ru
DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts for various heterocyclic compounds. wsu.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.comresearchgate.net For a silver(I) complex of 4,5-dihydro-1H-benzo[g]indazole, the calculated ¹H NMR spectrum showed good agreement with the experimental data. scispace.com
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. core.ac.uk For instance, in a study of a bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) complex, the calculated vibrational frequencies for the N-H group and C-H stretching vibrations were found to be consistent with the experimental IR spectrum. scirp.org The calculated frequencies are often scaled to better match experimental values. core.ac.uk
Energetic Analysis of Tautomerism and Isomerization
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.comnih.gov DFT calculations are instrumental in determining the relative stabilities of these tautomers. For the parent indazole, the 1H-tautomer is known to be thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.orgresearchgate.net The energy difference has been calculated to be around 5.3 kcal/mol at the B3LYP level of theory. researchgate.net These calculations can also explore how substituents on the indazole ring influence the tautomeric equilibrium. beilstein-journals.orgresearchgate.net Furthermore, DFT can be used to study the reaction mechanisms and energy barriers associated with isomerization processes, providing insights into the regioselectivity of reactions such as N-alkylation. beilstein-journals.orgacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. ppm.edu.plnauka.gov.pl MD simulations are particularly valuable for understanding the interactions between a ligand, such as a 1H-benzo[g]indazole derivative, and its biological target. innovareacademics.innih.gov
By simulating the movement of atoms over a period of time, MD can reveal the stability of ligand-protein complexes, identify key binding interactions, and explore conformational changes that occur upon binding. tandfonline.cominnovareacademics.inresearchgate.net For example, MD simulations can be used to assess the stability of a docked ligand in the active site of an enzyme, with metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) providing measures of structural stability. mdpi.com The number and persistence of hydrogen bonds and other non-covalent interactions between the ligand and the target can also be monitored throughout the simulation, giving a dynamic view of the binding mode. innovareacademics.inmdpi.com
Advanced Applications of 1h Benzo G Indazole in Chemical Systems
Applications in Catalysis
The nitrogen atoms in the pyrazole (B372694) ring of 1H-benzo[g]indazole and its derivatives serve as excellent coordination sites for transition metals, enabling its use as a ligand in a variety of catalytic reactions. This has facilitated the development of novel synthetic methodologies for the functionalization of heterocyclic compounds.
This compound as a Ligand in Transition-Metal-Catalyzed Reactions
The coordination chemistry of pyrazole derivatives, including the bulky this compound, is a subject of considerable interest due to the capacity of these molecules to function as highly adaptable ligand systems. mdpi.com The similarity of the pyrazole moiety to the imidazole (B134444) unit of histidine, which is crucial in binding metal ions in many biological systems, makes pyrazole-metal complexes suitable for mimicking enzymatic reactions. scirp.org The steric and electronic properties of ligands like 4,5-dihydro-1H-benzo[g]indazole can be fine-tuned, making them promising for the synthesis of inorganic materials with specific catalytic properties. scirp.org The use of these ligands in transition metal catalysis has expanded the scope of C-H amination and other cross-coupling reactions. acs.org
Copper Hydride (CuH) Catalysis for Stereoselective C3-Functionalization
While direct C3-functionalization of indazoles is generally challenging compared to reactions at the more nucleophilic N1 and N2 positions, copper hydride (CuH) catalysis has emerged as a powerful tool. researchgate.net Research has demonstrated a highly C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles utilizing CuH catalysis. researchgate.net This methodology facilitates the efficient preparation of a variety of C3-allyl 1H-indazoles that feature quaternary stereocenters, achieving high levels of enantioselectivity. researchgate.net The development of CuH-catalyzed hydrofunctionalization reactions represents a significant advancement, allowing for the formation of various useful bonds under mild conditions. nih.gov
Palladium and Rhodium Catalytic Systems in Functionalization
Palladium and rhodium catalysts are pivotal in the regioselective functionalization of the indazole core, particularly on its six-membered ring, which is often a challenging task. mdpi.comresearchgate.net
Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are effective for the C-3 functionalization of 3-iodo-1H-indazole. mdpi.com Ferrocene-based palladium complexes have shown high catalytic activity in these transformations. mdpi.com Furthermore, palladium-catalyzed direct C-H arylation has been successfully applied to 2H-indazoles and 1H-indazoles, often using Pd(OAc)₂ as the catalyst. researchgate.net For instance, a regioselective C7-oxidative alkenylation of substituted (1H)-indazoles was achieved using a catalytic system of Pd(OAc)₂ with Ag₂CO₃ as the oxidant. mdpi.com
Rhodium Catalysis: Rhodium(III)-catalyzed systems have been developed for the regioselective C-H olefination of (1H)-indazole. researchgate.net By employing a removable N,N-diisopropylcarbamoyl directing group, a site-selective C-7 olefination was achieved with broad substrate scope and functional group tolerance. researchgate.net Synergistic Rh(III)/Cu(II) catalysis has also been used to create 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.govmdpi.com
| Catalytic System | Reaction Type | Indazole Substrate Type | Position Functionalized | Key Findings | Reference |
|---|---|---|---|---|---|
| CuH | Stereoselective Allylation | 1H-N-(benzoyloxy)indazoles | C3 | Produces C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. | researchgate.net |
| Pd(OAc)₂ / Ag₂CO₃ | Oxidative Alkenylation | (1H)-indazoles | C7 | Achieves regioselective C7-alkenylation without a directing group. | mdpi.com |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | 3-iodo-1H-indazole | C3 | Effective for C-3 arylation with organoboronic acids. | mdpi.com |
| Rh(III) / N,N-diisopropylcarbamoyl DG | C-H Olefination | (1H)-indazole | C7 | Directing group enables high site selectivity for C7-olefination. | researchgate.net |
| Rh(III) / Cu(II) | Cascade Annulation | Ethyl benzimidates (precursors) | N/A (Indazole formation) | Synergistic catalysis enables one-step synthesis of 1H-indazoles. | nih.govmdpi.com |
Coordination Chemistry in Materials Science
The ability of this compound to coordinate with metal ions is foundational to its application in materials science. The resulting metal-organic complexes exhibit distinct structural features and intermolecular interactions that are crucial for the design of new materials.
Synthesis and Characterization of Metal Complexes (e.g., Silver(I) Complexes)
The synthesis of metal complexes using 4,5-dihydro-1H-benzo[g]indazole as a ligand has been successfully demonstrated, particularly with silver(I) salts. scirp.orgscirp.org These complexes are typically prepared by reacting the ligand with a silver salt, such as silver(I) nitrate (B79036) or silver(I) hexafluorophosphate (B91526), in a solvent like methanol (B129727) at room temperature. scirp.orgscirp.orgscirp.org
For example, the complex bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) nitrate, [Ag(N₂C₁₁H₁₀)₂]NO₃, was synthesized by reacting 4,5-dihydro-1H-benzo[g]indazole with silver(I) nitrate in a 2:1 molar ratio in methanol. scirp.orgscirp.org Similarly, bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) hexafluorophosphate, [Ag(N₂H₁₀C₁₁)₂]PF₆, was prepared from the ligand and silver(I) hexafluorophosphate. scirp.org
Characterization of these complexes is performed using various spectroscopic and analytical techniques:
FTIR Spectroscopy: Coordination of the ligand to the silver ion is confirmed by shifts in the vibrational frequencies. For instance, the N-H stretching band in the [Ag(N₂H₁₀C₁₁)₂]PF₆ complex appears at a higher frequency (3410 cm⁻¹) compared to the free ligand (3159 - 3062 cm⁻¹), indicating coordination through the pyridine-type nitrogen atom. scirp.org
NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the complexes in solution.
Elemental Analysis: The elemental composition (C, H, N) of the synthesized complexes is verified to match the theoretical values. scirp.orgscirp.org
Investigation of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonds, Ag···π Interactions)
In the crystal structure of [Ag(N₂C₁₁H₁₀)₂]NO₃, the silver ion exhibits a pseudo-linear coordination with Ag-N bond lengths of 2.127 Å and 2.194 Å. scirp.org The crystal packing is consolidated by a variety of interactions:
Hydrogen Bonds: Strong N–H···O hydrogen bonds (2.07 Å) are observed between the indazole N-H group and the nitrate counter-anion. scirp.orgscispace.com
Ag···π and C-H···π Interactions: The structure is further stabilized by Ag···π interactions (3.4 Å) between the silver center and the π-system of an adjacent ligand's cyclohexene (B86901) ring, as well as C–H···π interactions (2.8 Å). scirp.orgscispace.com
Weak Ag···O Interactions: Weak interactions between the silver ion and oxygen atoms of the nitrate group (3.0 Å) also contribute to the packing. scirp.orgscispace.com
Similarly, the crystal structure of [Ag(N₂H₁₀C₁₁)₂]PF₆, which features a linear N-Ag-N geometry, is governed by:
Hydrogen Bonds: N-H···F (2.402 Å and 2.637 Å) and C-H···F (2.558 Å) hydrogen bonds connect the cationic complex and the hexafluorophosphate anion. scirp.org
Ag···π and Ag···F Interactions: Additional stabilization is provided by Ag···π interactions (3.222 Å) between the silver atom and the benzene (B151609) ring of a neighboring cation, and Ag···F interactions (3.145 Å). scirp.org
These intricate networks of non-covalent forces can generate complex supramolecular structures, such as the pseudo-helical network observed in the nitrate complex. scirp.orgscispace.com
| Complex | Interaction Type | Description | Distance (Å) | Reference |
|---|---|---|---|---|
| [Ag(N₂C₁₁H₁₀)₂]NO₃ | N–H···O | Between indazole N-H and nitrate oxygen | 2.07 | scirp.orgscispace.com |
| Ag···π | Between Ag⁺ and cyclohexene ring π-system | 3.4 | scirp.orgscispace.com | |
| C–H···π | Between pyrazole C-H and cyclohexene ring π-system | 2.8 | scirp.orgscispace.com | |
| Ag···O | Between Ag⁺ and nitrate oxygen | 3.0 | scirp.orgscispace.com | |
| [Ag(N₂H₁₀C₁₁)₂]PF₆ | N–H···F | Between indazole N-H and PF₆⁻ fluorine | 2.402 / 2.637 | scirp.org |
| C–H···F | Between ligand C-H and PF₆⁻ fluorine | 2.558 | scirp.org | |
| Ag···π | Between Ag⁺ and benzene ring π-system | 3.222 | scirp.org | |
| Ag···F | Between Ag⁺ and PF₆⁻ fluorine | 3.145 | scirp.org |
Potential for Luminescent Materials Based on Pyrazole Metal Complexes
The development of novel luminescent materials is a cornerstone of advanced materials science, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. Within this field, metal complexes featuring pyrazole-based ligands have emerged as a promising class of materials due to their tunable photophysical properties. The this compound scaffold, as a fused pyrazole system, presents significant potential for the construction of luminescent metal complexes. While direct and extensive research on the luminescence of this compound metal complexes is limited, the well-documented photophysical properties of structurally related indazole and benzo-fused heterocyclic metal complexes provide a strong basis for predicting their potential.
The luminescence in such coordination compounds typically arises from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. The specific nature of the emission is highly dependent on the choice of metal ion, the coordination geometry, and the electronic properties of the ligands.
Research into related compounds, such as iridium(III) complexes with phenyl-indazole derivatives, has demonstrated the potential for highly efficient phosphorescence. researchgate.netacs.org For instance, cyclometalated iridium(III) complexes featuring substituted phenyl-1H-indazole ligands exhibit tunable emission colors from blue to yellow, with photoluminescence quantum yields (PLQYs) reaching up to 70.9%. researchgate.netacs.org These properties are critical for applications in OLEDs. The emission maxima of these complexes can be finely tuned by modifying the substituents on the indazole ligand, which alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netacs.org
Similarly, ruthenium(II) complexes bearing ligands with extended π-systems, such as those analogous to benzo[g]indazole, have shown interesting photophysical behaviors. For example, cyclometalated ruthenium(II) complexes with π-extended benzo[h]imidazo[4,5-f]quinoline ligands exhibit both intraligand fluorescence and MLCT phosphorescence. acs.org The emission characteristics of these complexes are influenced by the extent of the ligand's π-system. acs.org Furthermore, ruthenium(II) complexes with hydrotris(indazolyl)borate ligands have been investigated, and their absorption properties are dominated by ruthenium-based charge transfer transitions involving the π* orbitals of the ligands. rsc.org
Platinum(II) complexes are another important class of luminescent materials. Studies on platinum(II) complexes with ligands such as benzo[h]quinoline, a structurally related N-heterocycle, show that the emission properties are derived from metal-perturbed, ligand-centered triplet states. acs.org The emission color can be blue-shifted by extending the π-conjugation of the ligand, a counterintuitive finding that highlights the complex interplay of electronic and structural factors in determining the photophysical outcome. acs.org
The potential for luminescence is not limited to precious metals. Zinc(II) and cadmium(II) are also of interest due to their closed-shell d¹⁰ configuration, which prevents d-d transitions that can quench luminescence. Coordination polymers based on zinc(II) and cadmium(II) with 1H-indazole-6-carboxylic acid have been shown to be emissive, with the luminescence originating from ligand-centered π-π* transitions. mdpi-res.com This suggests that the inherent photophysical properties of the indazole core can be harnessed in coordination chemistry.
Based on the evidence from these closely related systems, metal complexes of this compound are expected to be promising candidates for new luminescent materials. The extended π-system of the benzo[g]indazole ligand is likely to lead to red-shifted absorption and emission profiles compared to simpler pyrazole or indazole ligands. The specific photophysical properties will, of course, depend on the coordinated metal ion.
Table of Potential Photophysical Properties of this compound Metal Complexes (Hypothetical, based on related compounds)
| Metal Ion | Potential Emission Origin | Expected Emission Color Range | Potential Quantum Yield (Φ) | Potential Lifetime (τ) |
| Iridium(III) | MLCT / IL (Phosphorescence) | Green to Red | High (up to ~70%) | Microseconds (µs) |
| Ruthenium(II) | MLCT / IL (Phosphorescence) | Orange to Red | Moderate | Nanoseconds (ns) to Microseconds (µs) |
| Platinum(II) | MLCT / IL (Phosphorescence) | Blue to Green | Moderate to High | Microseconds (µs) |
| Zinc(II) | IL (Fluorescence) | Blue to Green | Low to Moderate | Nanoseconds (ns) |
| Cadmium(II) | IL (Fluorescence) | Blue to Green | Low to Moderate | Nanoseconds (ns) |
Mechanistic Insights into Biological Activities of 1h Benzo G Indazole Derivatives
Molecular Mechanisms of Antiproliferative Activity
The antiproliferative activity of 1H-benzo[g]indazole derivatives is a key area of investigation, with many compounds showing potent effects against various cancer cell lines. mdpi.comcsic.esmdpi.comresearchgate.net The mechanisms for this activity are often multifaceted, involving the inhibition of critical cellular signaling pathways, induction of programmed cell death, and targeting of specific enzymes essential for cancer cell survival and proliferation.
Kinase Inhibition Mechanisms (e.g., CK2, EGFR, PDK1, ERK, FGFR)
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov Their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. nih.gov Several this compound derivatives have been identified as potent inhibitors of various protein kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition : FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. nih.govnih.gov A series of 1H-indazol-3-amine derivatives were designed as FGFR inhibitors. nih.gov Through scaffold hopping and molecular hybridization strategies, compounds were developed that showed potent inhibitory activity against FGFR1. nih.gov For instance, one derivative, compound 7n (6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold), was identified as a potent FGFR1 inhibitor with an IC₅₀ value of 15.0 nM. nih.govnih.gov Further optimization led to compound 7r , which exhibited even greater potency against FGFR1 with an IC₅₀ of 2.9 nM and a cellular activity (IC₅₀) of 40.5 nM. nih.gov The crystal structure of 7n bound to FGFR1 was obtained, providing a structural basis for its inhibitory action and guiding further design efforts. nih.gov Another study reported 1H-indazol-3-amine derivatives as inhibitors of both FGFR1 and FGFR2. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is another receptor tyrosine kinase frequently implicated in cancer. mdpi.com Certain 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives of quinoxaline (B1680401) have been reported as dual inhibitors of EGFR and HER-2. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups on the 'A' ring of the quinoxaline moiety led to higher enzymatic activity against EGFR. nih.gov A separate series of 1H-indazole derivatives were evaluated for EGFR kinase activity, with one compound displaying strong potency against both EGFR (IC₅₀ = 8.3 nM) and the resistant EGFR T790M mutant (IC₅₀ = 5.3 nM). mdpi.com
Other Kinase Inhibition (PDK1, ERK, CK2) :
PDK1 : Phosphoinositide-dependent kinase-1 (PDK1) is a master kinase that activates several downstream kinases, including Akt. mdpi.com A class of (1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives were developed as PDK1 inhibitors, with lead compounds showing potent PDK1 activity with IC₅₀ values of 80 and 90 nM. mdpi.com
ERK : Extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK pathway. mdpi.com A series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors, with one compound showing excellent dual-mechanism inhibition of ERK1 and ERK2 with IC₅₀ values of 20 and 7 nM, respectively. mdpi.com
CK2 : Protein kinase CK2 is an anti-apoptotic protein that is overexpressed in many cancers. researchgate.net While specific studies on this compound are limited, related indazole derivatives are known to target CK2. CX-4945 (Silmitasertib), a benzonaphthyridine derivative, is a selective, ATP-competitive inhibitor of CK2. researchgate.net The structural similarities suggest that the indazole scaffold could be adapted to target this kinase.
| Compound/Series | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 7r | FGFR1 | 2.9 | nih.gov |
| Compound 7n | FGFR1 | 15.0 | nih.govnih.gov |
| 1H-Indazole Derivative | EGFR | 8.3 | mdpi.com |
| 1H-Indazole Derivative | EGFR T790M | 5.3 | mdpi.com |
| (1H-benzo[d]imidazol-2-yl)-1H-indazol Derivative | PDK1 | 80 | mdpi.com |
| 3(S)-thiomethyl pyrrolidine-1H-indazole Derivative | ERK1 | 20 | mdpi.com |
| 3(S)-thiomethyl pyrrolidine-1H-indazole Derivative | ERK2 | 7 | mdpi.com |
Apoptosis Induction Pathways (e.g., Caspase-3/7 Activation)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism of many anticancer agents is the ability to induce apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade, leading to the cleavage of cellular proteins and cell death. mdpi.comacs.org
Several studies have shown that this compound derivatives can trigger apoptosis. For example, new indazol-pyrimidine-based derivatives were found to be capable of activating caspase-3/7, thereby inducing apoptosis in MCF-7 breast cancer cells. researchgate.net Similarly, other heterocyclic hybrids have been shown to induce apoptosis accompanied by a significant increase in the activity of executioner caspase-3/7. mdpi.com This activation is often linked to the intrinsic apoptosis pathway, which involves mitochondrial dysfunction, an increased Bax/Bcl-xL ratio, and the release of cytochrome c. mdpi.com Pyrazole-indole hybrids, structurally related to indazoles, also demonstrated a significant increase in caspase-3 activities in HepG2 liver cancer cells. acs.org
Inhibition of Specific Cellular Pathways (e.g., MAPK pathway)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical pathway that regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis. researchgate.net The MAPK cascade, which includes kinases like ERK, JNK, and p38, is often hyperactivated in cancer. nih.govresearchgate.net
Derivatives of 1H-indazole have been shown to modulate the MAPK signaling pathway. researchgate.net Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPK kinase kinase family, is involved in stress responses and apoptosis and has been identified as a therapeutic target. researchgate.net A series of novel ASK1 inhibitors with a 1H-indazole scaffold were designed and synthesized. researchgate.net Mechanistic studies demonstrated that a lead compound from this series suppresses phosphorylation in the ASK1-p38/JNK signaling pathway in HT-29 intestinal epithelial cells, showcasing the potential of indazole derivatives to inhibit this specific cellular pathway. researchgate.net Furthermore, some indazole compounds have been specifically developed as inhibitors of the JNK pathway, which is involved in inflammatory diseases and neurodegenerative processes. google.com
Antibacterial Activity Mechanisms
In addition to their anticancer properties, this compound derivatives have been evaluated for their antibacterial activity. mdpi.comcsic.esmdpi.com The emergence of multi-drug resistant (MDR) bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. mdpi.com
Molecular Docking Studies with Bacterial Targets (e.g., DNA Gyrase)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used to understand the interaction between a potential drug molecule and its biological target at the molecular level. For antibacterial agents, DNA gyrase is a well-established and attractive target because it is an essential bacterial enzyme that modulates DNA topology and is vital for bacterial survival. sciforum.netnih.gov
Several molecular docking studies have been performed on this compound derivatives with the bacterial DNA gyrase enzyme (PDB ID: 1KZN). sciforum.netsid.ir In one study, novel 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives were synthesized, and docking studies revealed that these compounds could target the ATP-binding site of the GyrB subunit. sciforum.net This binding is thought to block ATP hydrolysis, which is a critical step in the enzyme's function. rsc.org Another study on 4,5,6,7-tetrahydro-1H-indazole derivatives also showed excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. sid.ir The docking procedure is often validated by redocking the native ligand to ensure the accuracy of the methodology, with a root-mean-square deviation (RMSD) score of less than 2 Å being ideal. rsc.org
| Compound Series | Bacterial Target | Key Finding | Reference |
|---|---|---|---|
| 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives | DNA Gyrase (PDB: 1KZN) | Compounds can target the attractive antimicrobial targets with DNA gyrase. | sciforum.net |
| 4,5,6,7-tetrahydro-1H-indazole derivatives | DNA Gyrase (PDB: 1KZN) | Compounds 5D and 5F displayed excellent bonding mode of interactions with the active site. | sid.ir |
| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivatives | DNA Gyrase | Reported as antibacterial agents. | researchgate.net |
Anti-inflammatory Action Mechanisms
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. researchgate.net Indazole derivatives have been reported to possess anti-inflammatory properties. nih.govderpharmachemica.com The mechanisms underlying this activity often involve the inhibition of key enzymes in the inflammatory cascade.
The anti-inflammatory action of many heterocyclic compounds, including pyrimidines which are structurally related to the pyrazole (B372694) part of indazole, is associated with the inhibition of cyclooxygenase (COX) enzymes. rsc.org COX enzymes (COX-1 and COX-2) are responsible for the generation of prostaglandins (B1171923) like PGE₂, which are key inflammatory mediators. rsc.org A recent computational study evaluated 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme (PDB ID: 3NT1). researchgate.net Molecular docking results showed that compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding affinities with the COX-2 active site. researchgate.net Subsequent molecular dynamics (MD) simulations indicated that the lead compound was relatively stable within the COX-2 active site, suggesting that these 1H-indazole compounds have the potential to treat inflammation by inhibiting this key enzyme. researchgate.net
Cyclooxygenase (COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. mdpi.com The COX-2 isoform is primarily induced at sites of inflammation, making it a prime target for anti-inflammatory drugs. mdpi.comwikipedia.org The active site of COX-2 is larger than that of the constitutive COX-1 isoform, a difference that has been exploited in the design of selective inhibitors. wikipedia.org This size difference is partly due to the substitution of isoleucine at position 523 in COX-1 with a less bulky valine in COX-2, creating a distinct side-pocket that can accommodate larger ligands. wikipedia.org
Research into 1H-benzo[f]indazole-4,9-diones (a related isomer, also referred to as benzoindazolequinones or BIZQs) has identified these compounds as potential COX-2 inhibitors. researchgate.netnih.gov Molecular docking studies have shown that BIZQs exhibit favorable binding energies for the COX-2 active site compared to other cancer-related proteins. researchgate.net A positive correlation has been established between the predicted binding energies (∆Gbin) of these compounds and their in vitro antiproliferative activity (IC50) against cancer cell lines where COX-2 is often overexpressed. researchgate.netnih.gov This suggests that the antiproliferative effects may be mediated, at least in part, through COX-2 inhibition. The bulky nature of the tricyclic BIZQ scaffold is suited to fit within the larger COX-2 active site, a common feature of selective COX-2 inhibitors. wikipedia.orgresearchgate.net
| Compound Series | Correlation (ΔGbin vs. IC50) in KATO-III cells | Correlation (ΔGbin vs. IC50) in MCF-7 cells |
| Series I | 0.72 | 0.79 |
| Series II | 0.41 | 0.55 |
| Series III | 0.90 | 0.87 |
| Data sourced from in silico and in vitro studies on 1H-benzo[f]indazole-4,9-quinones. researchgate.netnih.gov |
Other Investigated Biological Modulations at the Molecular Level
Derivatives of this compound have been shown to interact with several other important biological pathways at the molecular level. researchgate.netnih.govresearchgate.net
Necroptosis is a form of regulated, inflammatory cell death that is independent of caspases and is typically mediated by the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). mdpi.comfrontiersin.orgfrontiersin.org A series of 3-phenyl-3,3a,4,5-tetrahydro-2H-benz[g]indazoles, collectively termed Nec-3, have been identified as potent inhibitors of necroptosis induced by tumor necrosis factor-alpha (TNF-α). researchgate.net These compounds were found to inhibit necroptosis in FADD-deficient human Jurkat T cells with EC50 values in the nanomolar range. researchgate.net The mechanism of this series is distinct from other known necroptosis inhibitors like necrostatin-1, and they are believed to act through inhibition of RIPK1 kinase activity. researchgate.net
| Compound | Ring System | TNF-α-Induced Necroptosis Inhibition (EC50, µM) |
| 8 | 3-phenyl-3,3a,4,5-tetrahydro-2H-benz[g]indazole | 0.29 |
| 22 | 3-phenyl-2,3,3a,4-tetrahydro researchgate.netbenzopyrano[4,3-c]pyrazole | 0.25 |
| 41 | 3-phenyl-2,3,3a,4-tetrahydro researchgate.netbenzothiopyrano[4,3-c]pyrazole | 0.15 |
| 53 | 5,5-dioxo-3-phenyl-2,3,3a,4-tetrahydro researchgate.netbenzothiopyrano[4,3-c]pyrazole | 0.18 |
| 55 | 5,5-dioxo-3-phenyl-2,3,3a,4-tetrahydro researchgate.netbenzothiopyrano[4,3-c]pyrazole | 0.23 |
| Data represents EC50 values for inhibition of necroptosis in FADD-deficient Jurkat T cells treated with TNF-α. researchgate.net |
The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors that are key components of the endocannabinoid system. nih.gov Derivatives of 4,5-dihydro-1H-benzo[g]indazole have been developed as rigid analogues of the CB1 antagonist/inverse agonist rimonabant. nih.gov Studies comparing these tricyclic pyrazole systems have revealed that the size of the fused carbocyclic ring significantly influences receptor selectivity. nih.gov Specifically, 4,5-dihydro-1H-benzo[g]indazoles, which feature a six-membered carbocyclic ring fused to the pyrazole, generally exhibit a higher binding affinity for the CB1 receptor. nih.govuniss.it This is in contrast to the related 1,4-dihydroindeno[1,2-c]pyrazoles, a (5,5)-condensed system, which show a marked preference for the CB2 receptor. nih.gov
| Compound | Scaffold | Ki CB1 (nM) | Ki CB2 (nM) | Selectivity |
| IAaX | 1,4-dihydroindeno[1,2-c]pyrazole | 148 | 0.24 | CB2 selective |
| IIAbX | 4,5-dihydro-1H-benzo[g]indazole | 1.9 | 100 | CB1 selective |
| IAhX | 1,4-dihydroindeno[1,2-c]pyrazole | 1180 | 0.12 | CB2 selective |
| IIAiX | 4,5-dihydro-1H-benzo[g]indazole | 1.8 | 134 | CB1 selective |
| Compound 5 | 4,5-dihydro-1H-benzo[g]indazole | Not specified | Not specified | Moderate CB1 selectivity (KiCB2/KiCB1 = 262) |
| Ki values were assessed by competition of (3H)-CP 55,940. nih.gov Compound 5 is 7-iodo-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide. uniss.it |
Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. nih.gov Mutations in the IDH1 gene are found in various cancers and result in a neomorphic enzyme that produces the oncometabolite D-2-hydroxyglutarate (D-2HG). nih.gov Fused tricyclic pyrazole derivatives, the broader class of compounds that includes 1H-benzo[g]indazoles, have been investigated for their potential to inhibit IDH1. nih.govresearchgate.net This line of inquiry suggests that the benzo[g]indazole scaffold could serve as a template for developing inhibitors targeting mutant IDH1 in oncology.
The dopamine (B1211576) D4 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with cognition and motivation. chemrxiv.org Derivatives such as 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles have been identified as high-affinity and selective ligands for the human dopamine D4 receptor. researchgate.net The development of these compounds demonstrated that creating a conformationally restricted 4,5-dihydro-1H-benzo[g]indazole structure from more flexible pyrazole precursors was a successful strategy. researchgate.net This structural constraint was shown to reduce affinity for off-target ion channels, thereby improving the selectivity profile for the D4 receptor. researchgate.net
Isocitrate Dehydrogenase 1 (IDH1) Inhibition
Structure-Activity Relationship (SAR) Studies Correlated with Biological Mechanisms
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, several key structural features have been correlated with their biological mechanisms.
For Necroptosis Inhibition: The SAR for the Nec-3 series of 3-phenyl-3,3a,4,5-tetrahydro-2H-benz[g]indazoles is quite specific. The relative stereochemistry of the molecule is critical, with the (3R,3aR)-rel-diastereomers being consistently more active than the (3R,3aS)-rel-diastereomers. researchgate.net Furthermore, substitutions on the tricyclic core and the pendent phenyl ring significantly modulate activity. The introduction of a fluorine or methoxy (B1213986) group at the 8-position of the benzo[g]indazole ring, or a methoxy group at the 4-position of the C3-phenyl ring, leads to increased potency. researchgate.net At the N2 position of the pyrazole ring, amide substituents were found to be the most effective. researchgate.net
For Cannabinoid Receptor Selectivity: A clear SAR has emerged from the comparison of different tricyclic pyrazole systems. The size of the fused carbocyclic ring is a primary determinant of selectivity between CB1 and CB2 receptors. The six-membered ring of the 4,5-dihydro-1H-benzo[g]indazole scaffold promotes higher affinity for the CB1 receptor. nih.gov In contrast, shrinking the ring to a five-membered system, as in the 1,4-dihydroindeno[1,2-c]pyrazoles, dramatically shifts the selectivity towards the CB2 receptor. nih.gov
For Dopamine D4 Receptor Binding: The key SAR insight for this target is the importance of conformational rigidity. Constraining a flexible diarylpyrazole into the rigid 4,5-dihydro-1H-benzo[g]indazole framework enhances selectivity for the D4 receptor by reducing interactions with other targets, particularly ion channels like hERG. researchgate.net The incorporation of a piperazine (B1678402) moiety at the 3-position is also a key feature for achieving high-affinity binding. researchgate.net
For COX-2 Inhibition: In the related 1H-benzo[f]indazole-4,9-dione series, SAR studies correlate molecular structure with antiproliferative activity, which is linked to COX-2 inhibition. researchgate.netnih.gov The ability of the bulky, tricyclic structure to fit into the larger active site of COX-2, while being excluded from the narrower COX-1 site, is a foundational principle. Specific substitutions on the indazole and quinone rings influence the binding energy and, consequently, the biological activity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
